N-Boc-3-methyl-4-piperidinecarboxylic acid
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Overview
Description
N-Boc-3-methyl-4-piperidinecarboxylic acid is a chemical compound with the empirical formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
N-Boc-3-methyl-4-piperidinecarboxylic acid is a pharmaceutical intermediate It’s known that it’s used in the synthesis of various drugs , which suggests that its targets could be diverse depending on the final drug it contributes to.
Mode of Action
The mode of action of this compound is largely dependent on the drug it is used to synthesize. As an intermediate, it contributes to the overall structure and function of the final drug molecule . Its interaction with its targets and the resulting changes would therefore be determined by the specific drug it is part of.
Biochemical Pathways
The biochemical pathways affected by this compound would be determined by the final drug it is used to synthesize. For instance, if it’s used in the synthesis of a drug that acts on the central nervous system, it could potentially affect neurotransmitter pathways .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific drug it is used to synthesize. As an intermediate, it contributes to the overall structure and function of the final drug molecule .
Action Environment
The action environment of this compound would be the biological environment in which the final drug acts Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-3-methyl-4-piperidinecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate . The reaction typically occurs in an organic solvent like 1,4-dioxane at room temperature.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-methyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected amine group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
N-Boc-3-methyl-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
- N-Boc-piperidine-4-carboxylic acid
- N-Boc-4-methylpiperidine-4-carboxylic acid
- N-Boc-3-methylpiperidine-4-carboxylate
Uniqueness
N-Boc-3-methyl-4-piperidinecarboxylic acid is unique due to the presence of both the Boc-protecting group and the methyl substituent on the piperidine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512822-50-3, 1414958-09-0 |
Source
|
Record name | N-Boc-3-methyl-4-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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